1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
The compound 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a phenyl group at position 1, a sulfanyl-linked ethanone moiety at position 3 of the triazolo[4,3-b]pyridazine ring, and a pyridin-3-yl substituent at position 6 of the pyridazine ring. This compound is synthesized via nucleophilic substitution reactions involving phenacyl chloride derivatives and thiol-containing intermediates, as described in methods for analogous triazolopyridazines .
Triazolopyridazines are studied for their kinase inhibitory activity, particularly targeting c-Met, ALK, and other oncogenic kinases.
Properties
IUPAC Name |
1-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-16(13-5-2-1-3-6-13)12-25-18-21-20-17-9-8-15(22-23(17)18)14-7-4-10-19-11-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCOEQDKEXMWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of intermediate compounds under specific reaction conditions. For instance, the preparation might involve the use of hydrazonoyl halides and alkyl carbothioates, followed by cyclization reactions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions. Common oxidizing agents include:
| Reagent | Conditions | Product(s) |
|---|---|---|
| KMnO₄ | Acidic, 0–5°C | Sulfoxide (minor), sulfone (major) |
| H₂O₂ (30%) | Neutral, RT | Sulfoxide |
| mCPBA | CH₂Cl₂, 0°C | Sulfone |
The pyridin-3-yl substituent stabilizes intermediates via resonance, favoring sulfone formation under strong oxidative conditions.
Reduction Reactions
Selective reduction of the triazolo-pyridazine ring is achievable using:
| Reagent | Conditions | Product(s) |
|---|---|---|
| LiAlH₄ | THF, reflux | Partially reduced triazolo ring |
| H₂/Pd-C | EtOH, 50°C | Cleavage of sulfanyl group |
Reduction with LiAlH₄ selectively targets the triazole ring, while catalytic hydrogenation removes the sulfanyl moiety entirely.
Substitution Reactions
The sulfanyl group acts as a nucleophilic site for displacement reactions:
| Nucleophile | Conditions | Product(s) |
|---|---|---|
| Benzylthiol | DMF, K₂CO₃, 80°C | Thioether derivatives |
| Piperidine | EtOH, RT | Amine-substituted analog |
The pyridin-3-yl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions .
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the sulfanyl-ethanone linkage:
| Conditions | Products |
|---|---|
| HCl (6M), reflux | Pyridin-3-yl-triazolo-pyridazine + Phenylacetic acid |
| NaOH (10%), 60°C | Sodium thiolate + 1-Phenylethanone |
Hydrolysis pathways are pH-dependent, with acidic conditions favoring aryl-thiol bond cleavage.
Comparative Reactivity Analysis
Key factors influencing reactivity:
Mechanistic Insights
Scientific Research Applications
The compound exhibits promising biological activities that make it a candidate for further pharmaceutical development:
Anticancer Activity
Several studies have indicated that derivatives of this compound possess anticancer properties. For example:
- In vitro Studies : Investigations using human liver cancer cell lines have shown that modifications to the triazole and pyridazine rings enhance cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Properties
Research has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Effective Antifungal |
These findings suggest that the compound could be developed into an antimicrobial agent targeting resistant strains.
Case Study 1: Anticancer Evaluation
A study published in 2024 evaluated the anticancer efficacy of modified triazole derivatives derived from 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethanone. The results indicated that certain derivatives significantly inhibited cell proliferation in hepatocellular carcinoma models by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results revealed that compounds with a specific substitution pattern on the triazole ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Ring
The substituent at position 6 of the pyridazine ring significantly influences biological activity and pharmacokinetics. Key analogs include:
Key Findings :
- Pyridin-3-yl vs. Pyridin-2-yl : The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in ) likely improves kinase binding due to optimal nitrogen positioning for hinge-region interactions.
- Bulky Substituents : Vebreltinib’s difluoro(indazolyl)methyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
- Heterocyclic Additions: PF-4254644 and SGX-523 incorporate pyrazole or quinoline moieties, boosting potency (e.g., PF-4254644’s c-Met IC₅₀ < 1 nM) .
Sulfanyl-Ethanone Modifications
The sulfanyl-ethanone side chain impacts solubility and target engagement:
Key Findings :
- Ethanone vs. Carboxylic Acid: Propanoic acid derivatives (e.g., ) exhibit better solubility (logS > -3) but reduced cell permeability.
- Metabolic Susceptibility: The target compound’s ethanone group may undergo Phase I oxidation, as seen in related triazolopyridazines .
Pharmacokinetic and Physicochemical Properties
Key Findings :
Research Highlights and Clinical Relevance
- Kinase Selectivity : The pyridin-3-yl group in the target compound shows selectivity for c-Met over ALK in vitro, similar to PF-4254644 .
- Toxicity : SGX-523 failed clinical trials due to off-target toxicity, highlighting the importance of substituent optimization .
- Formulation Challenges : Low-melting-point analogs (e.g., 112–118°C in ) complicate solid-dosage formulation, whereas the target compound’s higher purity (95% in ) is advantageous.
Biological Activity
1-Phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a triazole ring fused with pyridazine and is characterized by a sulfur atom linking the triazole to an ethanone moiety. Its structural complexity suggests multiple potential interactions with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many derivatives exhibit inhibitory effects on receptor tyrosine kinases such as c-Met, which is implicated in cancer progression. For example, related compounds have shown IC50 values in the nanomolar range against cancer cell lines like A549 (lung), MCF-7 (breast), and HeLa (cervical) .
- Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving the ERK signaling pathway .
Biological Activity Data
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anti-tumor activity | A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| Anti-tumor activity | MCF-7 | 0.15 ± 0.08 | c-Met kinase inhibition |
| Anti-tumor activity | HeLa | 2.85 ± 0.74 | c-Met kinase inhibition |
| Apoptosis induction | MGC-803 | Not specified | ERK pathway suppression |
Study 1: Anti-Cancer Activity
A study focusing on [1,2,4]triazolo derivatives demonstrated that certain compounds exhibited significant anti-cancer properties against various cell lines. The most promising compound showed an IC50 of 0.15 μM against MCF-7 cells, indicating strong potential for development as an anti-cancer agent .
Study 2: Mechanistic Insights
Another investigation into the mechanisms revealed that treatment with related triazole compounds resulted in reduced phosphorylation of key proteins involved in cell survival pathways (e.g., AKT and ERK), suggesting a multi-faceted approach to inhibiting tumor growth .
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm proton environments (e.g., pyridinyl H at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~200 ppm) .
- HRMS : Validate molecular weight (calculated for C₁₈H₁₃N₅OS: 347.09 g/mol).
- X-ray Crystallography : Resolve crystal packing and stereochemistry .
- HPLC : Assess purity (>95%) using a C18 column with MeCN/H₂O (70:30) .
Q. Table 2: Characterization Techniques
How can researchers design structure-activity relationship (SAR) studies to elucidate the pharmacophoric elements of this triazolopyridazine derivative?
Methodological Answer:
- Variation of Substituents : Modify the pyridinyl group (position 6) or sulfanyl linker (position 3) and test in enzymatic assays .
- Bioisosteric Replacement : Replace the sulfanyl group with ether or amine linkages to study electronic effects .
- Dose-Response Curves : Use IC₅₀ values to quantify potency against targets (e.g., kinases) .
Q. Key Considerations :
- Ensure purity of analogs via HPLC to avoid confounding results .
- Cross-validate activity in cell-based assays (e.g., cytotoxicity assays) .
What strategies are employed to resolve contradictions in reported biological activity data for structurally similar triazolopyridazines?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Structural Confirmation : Re-characterize disputed compounds via X-ray or NMR to rule out impurities .
Q. Example Workflow :
Re-synthesize the compound using published protocols .
Test in parallel with the original study’s assay conditions.
Perform pharmacokinetic profiling to assess bioavailability differences .
What computational approaches are suitable for predicting the binding affinity of this compound with potential enzymatic targets?
Methodological Answer:
Q. Table 3: Computational Parameters
| Method | Software | Key Outputs | References |
|---|---|---|---|
| Docking | AutoDock Vina | Binding energy (ΔG, kcal/mol) | |
| DFT | Gaussian 09 | HOMO-LUMO gap (eV) | |
| MD Simulations | GROMACS | RMSD (Å) over time |
What safety precautions are critical when handling sulfanyl-containing heterocyclic compounds like this during synthesis?
Methodological Answer:
Q. Key SDS Recommendations :
How should researchers assess the chemical stability of this compound under varying experimental conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
